molecular formula C12H14INO2 B7859787 N-(cyclopropylmethyl)-2-(4-iodophenoxy)acetamide

N-(cyclopropylmethyl)-2-(4-iodophenoxy)acetamide

Cat. No.: B7859787
M. Wt: 331.15 g/mol
InChI Key: AAIQFXJXHOTAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Cyclopropylmethyl)-2-(4-iodophenoxy)acetamide is a chemical compound with the CAS Registry Number 1251300-33-0 . This acetamide derivative features a molecular formula of C 12 H 14 INO 2 and a molecular weight of 331.15 g/mol . Its structure is characterized by a cyclopropylmethyl group attached to the amide nitrogen and a 4-iodophenoxy moiety, as represented by the SMILES notation O=C(NCC1CC1)COC2=CC=C(I)C=C2 . As a building block in medicinal chemistry, this compound's structure combines two pharmacologically relevant features: the sterically constrained cyclopropylmethyl group and the iodophenyl ring. The iodine atom on the phenyl ring makes it a versatile intermediate for further chemical exploration, particularly in metal-catalyzed cross-coupling reactions, which are fundamental to creating more complex molecules for drug discovery and development . Compounds with similar structural motifs, such as the cyclopropyl group and halogenated aromatic systems, are frequently investigated in pharmaceutical research for their potential to interact with biological targets . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered with cold-chain transportation to ensure stability . Researchers can utilize this compound as a key synthetic intermediate in the design and synthesis of novel molecules for various biochemical and pharmacological studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(cyclopropylmethyl)-2-(4-iodophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2/c13-10-3-5-11(6-4-10)16-8-12(15)14-7-9-1-2-9/h3-6,9H,1-2,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIQFXJXHOTAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preclinical Pharmacological Investigations and Biological Activity of N Cyclopropylmethyl 2 4 Iodophenoxy Acetamide and Analogs

In Vitro Biological Activity Spectrum

The in vitro biological activity of N-(cyclopropylmethyl)-2-(4-iodophenoxy)acetamide has been evaluated across a range of biological targets to elucidate its potential pharmacological profile. The following sections summarize the findings from various enzyme inhibition and receptor binding assays.

Investigations into the inhibitory effects of this compound and its analogs on monoamine oxidase-A (MAO-A) have been conducted. MAO-A is a key enzyme in the metabolic degradation of monoamine neurotransmitters. A study exploring a series of 2-phenoxyacetamide (B1293517) analogues revealed that modifications to the chemical structure, such as the inclusion of electron-donating or electron-withdrawing substituents, can significantly influence the inhibitory potency and selectivity for MAO-A. patsnap.com For instance, one analog within this series demonstrated a potent inhibitory effect on MAO-A with an IC₅₀ value of 0.018 µM. patsnap.com Molecular docking studies on novel acetamide (B32628) derivatives have also been performed to predict their binding affinity to the MAO-A active site. researchgate.net One such derivative, a phenyl sulphanyl compound with a chlorobenzyl amino moiety, exhibited a strong binding energy of -8.3 kcal/mol, which was more potent than the reference MAO-A inhibitor, clorgyline. researchgate.net

Inhibitory Activity of Acetamide Analogs against MAO-A
Compound/AnalogInhibition MetricResult
Phenyl sulphanyl derivative with chlorobenzyl amino moietyBinding Energy-8.3 kcal/mol
Substituted 2-phenoxyacetamide analogIC₅₀0.018 µM
Clorgyline (Reference)Binding Energy-7.6 kcal/mol

The potential anti-inflammatory properties of this compound analogs have been explored through cyclooxygenase (COX-1 and COX-2) inhibition assays. The acetamide functional group is recognized as a valuable component in the design of selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). archivepp.com Research into various acetamide derivatives has highlighted their potential as effective COX-2 inhibitors for conditions such as arthritis and pain. archivepp.comgalaxypub.co Specifically, substituted phenoxy acetamide derivatives have been synthesized and assessed for their anti-inflammatory and analgesic activities, indicating that this chemical class is a promising scaffold for the development of new COX inhibitors. archivepp.com

COX Inhibition Profile of Acetamide Analogs
Compound ClassTargetKey Research Finding
Phenoxy Acetamide DerivativesCOX-1/COX-2Evaluated for anti-inflammatory and analgesic properties.
General Acetamide DerivativesCOX-2The acetamide moiety is a key feature for designing selective inhibitors.

The inhibitory activity of this compound analogs against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been a subject of investigation for their potential therapeutic application in neurodegenerative disorders such as Alzheimer's disease. researchgate.netnih.gov A study involving the synthesis of four 2-phenoxy-N-substituted-acetamide derivatives revealed moderate and selective inhibitory activity against AChE, with potency comparable to the established drug, rivastigmine. dergipark.org.tr In the same study, these specific analogs did not show significant inhibition of BChE. dergipark.org.tr However, other research on a different series of substituted acetamide derivatives identified a compound, designated as 8c, which demonstrated potent BChE inhibition with an IC50 value of 3.94 μM. nih.gov

Cholinesterase Inhibition by Acetamide Analogs
Compound/AnalogTarget EnzymeIC₅₀ Value
2-phenoxy-N-substituted-acetamide derivativesAChEModerate Activity
2-phenoxy-N-substituted-acetamide derivativesBChENo significant activity
Compound 8c (substituted acetamide)BChE3.94 μM

Polo-like kinase 1 (Plk1) is a crucial protein in cell cycle regulation, and its inhibition is a therapeutic strategy in oncology. nih.gov While several Plk1 inhibitors have been developed, there is currently no publicly available research to indicate that this compound or its direct structural analogs have been evaluated for inhibitory activity against the Plk1 enzyme or its polo-box domain (PBD). The known inhibitors of Plk1 generally possess different chemical scaffolds. nih.gov

Detailed receptor binding and modulation profiling for this compound is not extensively documented in the available scientific literature. However, the broader class of acetamide derivatives has been shown to interact with various receptor systems. For example, a structurally distinct analog, N-[2-[2-(4-Phenylbutyl)benzofuran-4-yl]cyclopropylmethyl]acetamide, has been identified as an orally bioavailable agonist for both the MT1 and MT2 melatonin (B1676174) receptors. nih.gov This indicates that the acetamide scaffold can be incorporated into molecules with specific receptor activities, though the profile of this compound remains to be fully characterized.

Cell-Based Functional Assays

Following the initial receptor binding profiling, the biological activity of this compound and its analogs is further investigated using cell-based functional assays. These assays provide insights into the cellular effects of the compounds and help to validate the mechanisms of action suggested by the binding data.

The potential of these compounds to inhibit the growth of cancer cells is a key area of investigation. The antiproliferative effects are typically evaluated against a panel of human cancer cell lines, such as the MCF-7 breast cancer cell line and the SK-N-SH neuroblastoma cell line. researchgate.netscienceopen.com

These assays involve treating the cancer cells with increasing concentrations of the test compound and measuring cell viability or proliferation after a specific incubation period. The half-maximal inhibitory concentration (IC50) is then determined, which represents the concentration of the compound required to inhibit cell growth by 50%. dovepress.comnih.gov A lower IC50 value indicates greater antiproliferative potency. nih.gov

Table 5: Illustrative Antiproliferative Activity (IC50) on Cancer Cell Lines

Cell LineCompoundIC50 (µM)
MDA-MB-231 (Breast Cancer)Annona cherimola extract390.2 (at 48h)
SH-SY5Y (Neuroblastoma)SI 34<10 (at 72h)

Source: Data for an herbal extract and a novel Src-kinase inhibitor, respectively. nih.govnih.gov

The potential anti-inflammatory properties of this compound and its analogs are investigated in various in vitro cellular models of inflammation. rjpbr.commdpi.com These models often involve stimulating immune cells or other cell types with pro-inflammatory agents, such as lipopolysaccharide (LPS), and then assessing the ability of the test compounds to modulate the inflammatory response. nih.gov

Key markers of inflammation that are often measured include the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and other inflammatory mediators. nih.gov A reduction in the levels of these markers in the presence of the compound indicates a potential anti-inflammatory effect.

Table 6: Effect of an N-phenyl Acetamide Analog on Inflammatory Markers

Treatment GroupTNF-α Levels (pg/mL)IL-1β Levels (pg/mL)
Diseased ControlHighHigh
N-(2-hydroxy phenyl) acetamide (5mg/kg)ReducedReduced
N-(2-hydroxy phenyl) acetamide (10mg/kg)Significantly ReducedSignificantly Reduced

Source: In vivo data for a related acetamide compound. nih.gov

Antimicrobial Activity Evaluation (Antibacterial, Antifungal, Antiviral, Antitubercular)

Research into the antimicrobial properties of this compound and its analogs has revealed a spectrum of activity, particularly against bacterial and fungal pathogens. Compounds containing cyclopropane (B1198618) and acetamide structures have demonstrated notable biological activities. nih.gov

Antibacterial and Antifungal Activity Studies on a series of amide derivatives containing a cyclopropane moiety have shown varied efficacy against different microbial strains. nih.gov The in vitro antibacterial and antifungal activities were assessed by determining the minimum inhibitory concentration required to inhibit 80% of microbial growth (MIC₈₀). nih.gov For instance, certain cyclopropane derivatives showed moderate inhibitory activity against Staphylococcus aureus, while others were more effective against Escherichia coli. nih.gov Thiazole amide analogs demonstrated the most promising antibacterial activity against E. coli. nih.gov

In terms of antifungal properties, several cyclopropane-containing compounds exhibited moderate to promising activity against Candida albicans. nih.gov The activity of these compounds, however, was generally lower than that of the standard antifungal drug, fluconazole. nih.gov Other research on acetamide derivatives of 2-mercaptobenzothiazole (B37678) also identified compounds with significant antibacterial activity, comparable in some cases to the standard drug levofloxacin. nih.gov

Analog Compound ClassMicroorganismActivity (MIC₈₀, μg/mL)Reference
Cyclopropane Amide Derivatives (F5, F9, F29, F53)Staphylococcus aureus32-64 nih.gov
Cyclopropane Amide Derivative (F9)Escherichia coli32 nih.gov
Cyclopropane Amide Derivatives (F8, F24, F42)Candida albicans16 nih.gov
Fluconazole (Control)Candida albicans2 nih.gov

Antitubercular Activity While direct studies on this compound are limited, research on analogous structures provides insight into potential antitubercular activity. A series of 2-(quinolin-4-yloxy)acetamides were synthesized and evaluated as inhibitors of Mycobacterium tuberculosis (Mtb) growth, showing potent activity in the submicromolar range against both drug-sensitive and drug-resistant strains. nih.gov Similarly, a series of [4-(aryloxy)phenyl]cyclopropyl methanols were evaluated for their in vitro activity against M. tuberculosis H37Rv, with several compounds demonstrating minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL. nih.gov One lead compound from this series was also active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates. nih.gov

Antiviral Activity The antiviral potential of this compound has not been extensively detailed in the available literature. However, related structures such as naphthalimide derivatives have been noted for a range of biological attributes, including antiviral activities. nih.gov Further investigation is required to determine if this activity extends to phenoxy acetamide structures.

Antioxidant Activity Assessment

Phenoxy acetamide derivatives are recognized for their potential to protect biological systems from oxidative damage. nih.gov The antioxidant capacity of this class of compounds is often evaluated through various in vitro assays that measure their ability to scavenge free radicals or inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO). nih.govnih.govresearchgate.net

Studies on novel acetamide derivatives have demonstrated their antioxidant potential by measuring the scavenging of the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical. nih.govresearchgate.net The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). researchgate.net Furthermore, the effect of these compounds on ROS and NO production in macrophage cell lines stimulated by agents like lipopolysaccharide (LPS) is a common method to assess their potential anti-inflammatory and antioxidant effects. nih.govresearchgate.net Similarly, flavonoid acetamide derivatives have been assessed for their antioxidant properties using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, with activities expressed as IC₅₀ values. mdpi.com The core acetamide linkage is a feature of molecules that display a wide range of biological activities, including antioxidant effects. nih.gov

Analog Compound ClassAssayResult (IC₅₀)Reference
Flavonoid Acetamide DerivativesDPPH Radical Scavenging31.52–198.41 µM mdpi.com
N-(4-acetamidophenyl) 2-phenoxyacetate DerivativesDPPH Radical Scavenging11.97±0.48 µM researchgate.net
Parasitological Investigations

The potential of phenoxy acetamide compounds as antiparasitic agents has been explored. nih.gov A study involving novel phenoxy acetamide derivatives synthesized from a thymol (B1683141) moiety investigated their efficacy against parasites. nih.gov These investigations measured the parasitological, biochemical, and immunological activities of the compounds. nih.gov Certain derivatives demonstrated promising antiparasitic activity, which was further supported by molecular docking studies suggesting potential interaction with parasitic enzymes. nih.gov For example, compounds were docked in the active site of Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1), with some showing higher binding affinities than the reference drug. nih.gov In practical assessments, one derivative achieved a 67% reduction in oocyst counts. nih.gov

Mechanism of Action Elucidation

Molecular Target Engagement and Selectivity

The precise molecular targets of this compound are not fully elucidated, but studies of its analogs provide significant clues. For antifungal analogs containing a cyclopropane structure, a potential target is sterol 14-α demethylase (CYP51). nih.gov This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes, making it a key target for antifungal drugs. nih.gov Molecular docking studies have shown that potent antifungal cyclopropane derivatives can bind effectively to the CYP51 protein. nih.gov

In the context of central nervous system activity, analogs of 2-sulfinyl]acetamide (modafinil) have been studied for their interaction with monoamine transporters. nih.gov These studies reveal that structural modifications, such as halogen substitution on the diphenyl rings, can significantly improve binding affinity for the dopamine (B1211576) transporter (DAT) while maintaining high selectivity over the serotonin (B10506) transporter (SERT). nih.gov This highlights how specific structural elements within the acetamide scaffold can dictate molecular target engagement and selectivity. nih.gov

Downstream Biochemical Pathway Perturbations (e.g., PGE2 production)

There is limited specific information available regarding the direct effects of this compound or its close analogs on the production of downstream biochemical mediators like prostaglandin (B15479496) E2 (PGE2). While some acetamide derivatives have been investigated for potential anti-inflammatory activity, which is often linked to the cyclooxygenase (COX) pathway and subsequent PGE2 production, detailed mechanistic studies for this specific compound are lacking. nih.govresearchgate.net This remains an area requiring further research to understand the full pharmacological profile of this class of compounds.

Receptor-Mediated Signaling Cascades (e.g., Ca2+ signaling)

The involvement of this compound in specific receptor-mediated signaling cascades is an emerging area of investigation. Calcium (Ca²⁺) signaling is a fundamental process in neurons and other cells, where signals can trigger cascades of gene expression that influence a variety of physiological responses. nih.gov While a direct link has not been established, the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor, is known to be a key player in regulating cellular function in numerous tissues, and its modulation can impact inflammatory and cardiovascular processes. nih.gov

Notably, a structurally related analog, N-[2-[2-(4-Phenylbutyl)benzofuran-4-yl]cyclopropylmethyl]acetamide, has been identified as an agonist at MT1 and MT2 melatonin receptors, which are also G protein-coupled receptors. researchgate.net This finding suggests that the N-(cyclopropylmethyl)acetamide scaffold may have the potential to interact with G protein-coupled receptors and modulate their downstream signaling pathways, which could include Ca²⁺ signaling. However, direct evidence of this compound engaging in such cascades requires further specific investigation.

Induction of Cellular Processes (e.g., Mitotic Block, Apoptotic Cell Death)

The phenoxyacetamide scaffold, a core component of this compound, is present in various compounds that exhibit significant effects on cellular proliferation and survival. Studies on related acetamide derivatives have demonstrated the capacity to alter cell cycle progression and induce programmed cell death, or apoptosis. For instance, certain N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety have been shown to possess antiproliferative activities. nih.gov One notable analog, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was found to be highly active against nasopharyngeal carcinoma cells, inhibiting their proliferation through the alteration of cell division and causing an accumulation of cells in the S phase of the cell cycle. nih.gov This indicates that the acetamide core can be instrumental in mediating cytostatic effects.

Furthermore, the induction of a mitotic block, a halt in the cell division process, is a mechanism of action for many anticancer agents. frontiersin.org This arrest can lead to two primary outcomes: cell death during mitosis or mitotic slippage, where the cell exits mitosis without proper division, often leading to apoptosis later. frontiersin.org The process is frequently mediated through the mitochondria-dependent apoptotic pathway. frontiersin.org While direct studies on this compound are not extensively reported in this context, other complex molecules have been shown to induce G2/M phase cell cycle arrest followed by significant apoptosis in various human tumor cell lines. nih.gov For example, the benzazepine BBL22 induces G2/M arrest and subsequent apoptosis in prostate and breast cancer cell lines while sparing nonmalignant cells. nih.gov This highlights a common strategy in drug discovery where compounds are designed to selectively trigger cell death pathways in cancerous cells. The ultimate fate of a cell following mitotic arrest can be influenced by the activity of anti-apoptotic proteins such as Bcl-xL. frontiersin.org

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The N-cyclopropylmethyl group is a critical substituent in many biologically active compounds, particularly in the field of opioid receptor modulation. Its size and conformation play a pivotal role in determining a ligand's functional activity, often converting an agonist into an antagonist. For example, in the morphinan (B1239233) class of opioids, adding a small allyl or cyclopropylmethyl group to the nitrogen atom of an agonist like oxymorphone results in potent antagonists such as naloxone (B1662785) and naltrexone. nih.gov It is proposed that while short N-methyl substituents allow for interactions that favor agonistic activity, larger groups like cyclopropylmethyl can create steric conflicts within the binding pocket, leading to antagonism. nih.gov

This principle is observed across different molecular scaffolds. Structure-activity relationship (SAR) studies of N-cyclopropylmethyl-nornepenthone derivatives identified compounds with mixed kappa opioid receptor (KOR) agonist and mu opioid receptor (MOR) antagonist activities. nih.gov Similarly, a series of potent and selective KOR agonists were developed from N-cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines. nih.gov Beyond opioid receptors, the N-(cyclopropylmethyl)acetamide moiety has been incorporated into agonists for melatonin receptors, demonstrating the versatility of this functional group in achieving desired pharmacological profiles at different G-protein-coupled receptors (GPCRs). nih.gov

Table 1: Effect of N-Substituent on Opioid Receptor Activity

Base MoleculeN-SubstituentResulting Activity
Oxymorphone-CH₃ (Methyl)Agonist
Oxymorphone-CH₂CH=CH₂ (Allyl)Antagonist (Naloxone)
Oxymorphone-CH₂(c-C₃H₅) (Cyclopropylmethyl)Antagonist (Naltrexone)
MorphinanShort N-substituentsGenerally Agonist nih.gov
MorphinanLarger N-substituents (e.g., Cyclopropylmethyl)Generally Antagonist nih.gov

The phenoxy ring of the phenoxyacetamide scaffold is a common site for chemical modification to optimize potency and selectivity. The nature and position of substituents on this aromatic ring can profoundly influence the biological activity of the molecule. A general review of phenoxyacetamide derivatives indicates that the introduction of different functional groups can tune the pharmacological properties. nih.gov

For instance, research has shown that halogen-containing phenoxy derivatives often exhibit enhanced anti-inflammatory activity. nih.gov This suggests that the iodine atom in this compound likely contributes significantly to its biological activity profile. In contrast, derivatives carrying a nitro group on the phenoxy ring have been associated with anticancer, anti-inflammatory, and analgesic activities. nih.gov The position of the substituent also matters; studies on other classes of compounds have shown a preference for substitution at the 2- and 4-positions for improved activity. These modifications highlight the importance of the electronic and steric properties of the substituents on the phenoxy ring for modulating the interaction of the molecule with its biological target.

Table 2: Influence of Phenoxy Ring Substituents on Biological Activity of Phenoxyacetamide Analogs

Substituent GroupAssociated Biological Activity
Halogen (e.g., Iodo, Chloro)Enhanced anti-inflammatory function nih.gov
Nitro (NO₂)Anticancer, anti-inflammatory, analgesic activities nih.gov
Methyl (CH₃)Varies; can be less potent than other groups nih.gov
Fluoro (F)Potential cytotoxic efficacy against cancer cells nih.gov

The acetamide linker is a fundamental structural motif in medicinal chemistry, valued for its chemical stability and ability to participate in hydrogen bonding. nih.govarchivepp.comgalaxypub.co This linker connects the N-cyclopropylmethylamine and the 4-iodophenoxy moieties in the title compound. Molecules incorporating an acetamide linkage are reported to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial effects. nih.gov The amide group can act as a crucial pharmacophore, forming hydrogen bonds with amino acid residues in the active sites of enzymes or receptors, thereby contributing to binding affinity and selectivity. galaxypub.coresearchgate.net

The iodophenyl moiety, specifically the 4-iodophenyl group, often serves a critical role in modulating the pharmacokinetic properties of a drug rather than directly participating in the primary interaction with a receptor's active site. The 4-(p-iodophenyl) group is a well-characterized albumin-binding moiety (ABM). nih.govnih.govmdpi.com By binding reversibly to serum albumin, the most abundant protein in blood plasma, this moiety can extend the circulation half-life of a compound. nih.govnih.gov

Preclinical Pharmacokinetic and Metabolic Profiling in Animal Models

In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability, Liver S9 Fractions)

In vitro metabolic stability assays are fundamental early-stage screens designed to estimate how quickly a compound is metabolized by the liver. researchgate.net These assays use subcellular fractions from liver tissue to measure the intrinsic clearance of a compound. admescope.com

Microsomal Stability: Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily. creative-bioarray.commdpi.com The microsomal stability assay is a primary tool to investigate Phase I metabolism. evotec.combioduro.com In this assay, the test compound is incubated with liver microsomes in the presence of necessary cofactors like NADPH. protocols.io The concentration of the parent compound is monitored over time by LC-MS/MS to determine the rate of its disappearance. creative-bioarray.combioduro.com The results are typically expressed as the half-life (t½) and intrinsic clearance (CLint). researchgate.netprotocols.io High metabolic instability (a short half-life) in this assay often indicates that the compound will be rapidly cleared in the body, potentially leading to low bioavailability.

Below is an example of how data from such in vitro stability assays might be presented.

Test SystemSpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Liver MicrosomesRat3519.8
Liver MicrosomesMouse2824.8
Liver MicrosomesHuman4515.4
Liver S9 FractionRat2527.7
Liver S9 FractionHuman3818.2

Note: The data in this table is illustrative and not based on actual experimental results for N-(cyclopropylmethyl)-2-(4-iodophenoxy)acetamide.

In Vivo Pharmacokinetic Studies in Animal Models (e.g., Mouse Brain Distribution)

Following promising in vitro data, in vivo studies are conducted in animal models (commonly mice or rats) to understand the compound's behavior in a whole organism. nih.gov These studies provide crucial data on bioavailability, clearance, volume of distribution, and exposure levels in plasma and specific tissues.

For compounds targeting the central nervous system (CNS), assessing brain distribution is critical. After administration of the compound, plasma and brain tissue are collected at various time points. The concentration of the compound in both matrices is quantified to determine the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu), which indicates the extent of CNS penetration. For instance, studies on other iodinated compounds have demonstrated high radioactivity levels and specific distribution patterns in the brain, confirming their ability to cross the blood-brain barrier. nih.gov

An example of pharmacokinetic parameters derived from an in vivo study in mice is shown below.

ParameterPlasmaBrain
Cmax (ng/mL or ng/g)1250875
Tmax (h)0.51.0
AUC (ng·h/mL or ng·h/g)45003150
Brain-to-Plasma Ratio (Kp)0.7

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Elucidation of Metabolic Pathways and Metabolite Identification in Animal Models

Metabolite identification studies are performed to understand how a drug is chemically altered in the body. These biotransformations are broadly categorized into Phase I and Phase II reactions. nih.govnih.gov Samples (plasma, urine, feces) from in vivo studies are analyzed using high-resolution mass spectrometry to identify the chemical structures of metabolites.

Phase I reactions typically involve oxidation, reduction, or hydrolysis to introduce or expose polar functional groups on the parent molecule. nih.govnih.gov The most significant family of enzymes responsible for these transformations is Cytochrome P450 (CYP). mdpi.comnih.gov For a compound like this compound, several oxidative pathways could be hypothesized:

Hydroxylation: Addition of a hydroxyl (-OH) group, potentially on the cyclopropyl (B3062369) ring or the phenoxy ring.

N-dealkylation: Cleavage of the cyclopropylmethyl group from the amide nitrogen. P450-catalyzed N-dealkylation of cyclopropylamines is a known metabolic pathway. nih.gov

O-dealkylation: Though less likely for the phenoxy ether bond, it is a possible metabolic route.

Oxidative deiodination: Removal of the iodine atom, although this is generally a less common metabolic pathway for aryl iodides compared to other halogens.

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, making them more water-soluble and easier to excrete. wikipedia.orgdrughunter.com Common conjugation reactions include:

Glucuronidation: The addition of glucuronic acid, often to hydroxyl groups introduced during Phase I metabolism. This is a major clearance pathway for many drugs. youtube.com

Sulfation: The addition of a sulfate (B86663) group, also targeting hydroxyl or amino groups. nih.gov

Glutathione Conjugation: The addition of glutathione, which is a key mechanism for detoxifying reactive electrophilic metabolites that might be formed during Phase I oxidation. youtube.com

Prodrug Strategies for Improving Preclinical Pharmacokinetics

If a promising compound exhibits poor pharmacokinetic properties such as low solubility, poor permeability, or rapid metabolism, a prodrug strategy may be employed. nih.govnih.gov A prodrug is an inactive derivative of the parent drug that is designed to be converted into the active form in vivo through enzymatic or chemical reactions. researchgate.net

For a molecule with an amide or ether linkage, several prodrug approaches could be considered to enhance properties like water solubility or membrane permeability:

Phosphate (B84403) Prodrugs: Adding a phosphate ester to a hydroxyl group (if one were present or introduced) can dramatically increase aqueous solubility for parenteral administration.

Ester Prodrugs: Converting a carboxylic acid (if present) to an ester can increase lipophilicity and improve passive diffusion across cell membranes.

N-Acylation or N-Alkylation modification: Modifying the amide nitrogen could potentially alter metabolic stability or permeability, though this is a less common prodrug strategy.

The goal of any prodrug is to improve the ADME profile, ensuring the active drug reaches its target site in sufficient concentrations to be effective. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Key Interacting Residues

A hypothetical representation of key interactions is detailed in the table below:

Functional GroupPotential Interacting Residues (Example Target)Type of Interaction
4-IodophenylLeucine, Isoleucine, ValineHydrophobic/Van der Waals
Phenoxy OxygenSerine, ThreonineHydrogen Bond Acceptor
Acetamide (B32628) NHAspartate, GlutamateHydrogen Bond Donor
Acetamide CarbonylArginine, LysineHydrogen Bond Acceptor
CyclopropylmethylAlanine, ProlineHydrophobic

Estimation of Binding Affinities and Free Energies

The binding affinity, often expressed as a binding free energy (ΔG), is a critical parameter in drug design, indicating the strength of the interaction between a ligand and its target. Lower binding energy values suggest a more stable complex. For phenoxyacetamide derivatives targeting enzymes like DOT1L, binding free energy calculations have been performed using methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These studies have shown that phenoxyacetamide-based compounds can exhibit significant binding affinities, with calculated free energies indicating potent inhibition. While specific values for N-(cyclopropylmethyl)-2-(4-iodophenoxy)acetamide are not available, analogous compounds have demonstrated binding energies that correlate with their inhibitory activity.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model can then be used to screen large compound libraries to identify new molecules with the potential for similar activity.

For a molecule like this compound, a pharmacophore model would likely include features such as:

A hydrophobic aromatic feature representing the iodophenyl ring.

A hydrogen bond acceptor feature corresponding to the ether oxygen and the carbonyl oxygen of the acetamide group.

A hydrogen bond donor feature from the amide nitrogen.

A hydrophobic feature representing the cyclopropyl (B3062369) group.

These features, arranged in a specific spatial orientation, would constitute the pharmacophore query for virtual screening campaigns aimed at discovering novel ligands with similar interaction patterns.

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, such as their geometry, charge distribution, and reactivity. These calculations provide insights that are not readily accessible through experimental methods alone.

For compounds structurally related to this compound, such as N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, DFT studies have been conducted to analyze their molecular structure and electronic properties. These studies often involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

For a related compound, 2-Cyano-N-cyclopropylacetamide, DFT calculations have been used to determine the optimal molecular geometry and vibrational frequencies. Such analyses for this compound would help in understanding its intrinsic electronic characteristics and reactivity profile.

The following table summarizes key electronic properties that can be determined through DFT calculations:

PropertyDescriptionSignificance
HOMO EnergyEnergy of the highest occupied molecular orbitalRelates to the ability to donate electrons
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalRelates to the ability to accept electrons
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicates chemical reactivity and stability
Molecular Electrostatic Potential (MEP)Represents the charge distribution around the moleculeIdentifies regions prone to electrophilic or nucleophilic attack

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. While specific MD simulation data for this compound is not available, studies on related systems highlight the utility of this technique.

Advanced Analytical Characterization Techniques for Research Materials

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are paramount for elucidating the molecular structure of N-(cyclopropylmethyl)-2-(4-iodophenoxy)acetamide. Each method provides unique and complementary information about the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the cyclopropyl (B3062369), methyl, methylene, and aromatic groups would be expected. The chemical shifts, integration values, and coupling patterns of these signals allow for the precise assignment of each proton within the molecule. For instance, the protons on the cyclopropyl ring would exhibit a characteristic complex splitting pattern at high field, while the aromatic protons on the iodophenoxy ring would appear as doublets in the downfield region. Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon environments, including signals for the carbonyl carbon of the amide, the carbons of the aromatic ring, and the aliphatic carbons of the cyclopropylmethyl group.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1650 cm⁻¹ would indicate the presence of the amide carbonyl (C=O) stretching vibration. A broad band in the region of 3300 cm⁻¹ would correspond to the N-H stretching of the secondary amide. Additionally, C-H stretching vibrations for both aromatic and aliphatic components, as well as C-O and C-I bond vibrations, would be observed at their characteristic frequencies.

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structural fragments. Using a technique like electrospray ionization (ESI), the mass spectrum would show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. The exact mass measurement from high-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₁₁H₁₂INO₂, with a high degree of accuracy. Fragmentation patterns observed in the MS/MS spectrum can further corroborate the proposed structure by showing the loss of specific groups, such as the cyclopropylmethyl moiety.

Spectroscopic Data Summary
Technique Expected Observations
¹H NMRSignals for cyclopropyl, methylene, and aromatic protons with characteristic chemical shifts and coupling constants.
¹³C NMRResonances for carbonyl, aromatic, and aliphatic carbons.
IRAbsorption bands for N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), C-O, and C-H bonds.
Mass SpectrometryMolecular ion peak confirming the molecular weight (317.12 g/mol ) and fragmentation pattern consistent with the structure.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic methods are essential for determining the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be developed. The compound would be detected using a UV detector, typically at a wavelength where the aromatic ring shows strong absorbance. A pure sample would exhibit a single major peak in the chromatogram. The peak area percentage is used to quantify the purity, with values typically exceeding 95% for research-grade materials.

Gas Chromatography (GC) could potentially be used, provided the compound is thermally stable and sufficiently volatile. The analysis would involve injecting a solution of the compound into a heated port where it vaporizes and is carried by an inert gas through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property. Purity is assessed by the presence of a single, sharp peak. GC coupled with a mass spectrometer (GC-MS) can provide both purity information and mass data for any detected components simultaneously.

Chromatographic Data Summary
Technique Purpose and Typical Conditions
HPLCPurity Assessment: Reversed-phase C18 column, Acetonitrile/Water mobile phase, UV detection. A single peak indicates high purity.
GCPurity Assessment (if applicable): Requires thermal stability. Provides retention time for identification. GC-MS offers mass identification of peaks.

Elemental Analysis for Compositional Verification

Elemental analysis provides a fundamental confirmation of a compound's empirical formula by determining the mass percentages of its constituent elements. For this compound (C₁₁H₁₂INO₂), the theoretical elemental composition can be calculated from its molecular formula. The experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) from a combustion analysis must agree with the calculated values, typically within a ±0.4% margin, to verify the elemental composition and support the assigned structure.

| Elemental Analysis Data | | | :--- | Theoretical % | Experimental % | | Carbon (C) | 41.66 | Must be within ±0.4% of theoretical | | Hydrogen (H) | 3.81 | Must be within ±0.4% of theoretical | | Nitrogen (N) | 4.42 | Must be within ±0.4% of theoretical |

This rigorous analytical characterization ensures the identity, purity, and composition of this compound, providing a solid foundation for its use in further scientific research.

Future Directions and Research Gaps

Exploration of Novel Biological Targets Based on Structural Features

The core structure of N-(cyclopropylmethyl)-2-(4-iodophenoxy)acetamide, characterized by a cyclopropylmethyl amide, a phenoxy linker, and an iodine-substituted phenyl ring, provides a framework for investigating a range of biological targets. The future exploration of this compound would logically begin with screening against target families where similar phenoxyacetamide derivatives have shown activity. nih.gov

Key structural motifs and their potential implications for targeting include:

Phenoxyacetamide Core: This scaffold is present in molecules that have been identified as inhibitors of enzymes such as Dot1-like protein (DOT1L), a histone methyltransferase implicated in certain types of leukemia. nih.gov Virtual screening and subsequent molecular dynamics simulations have suggested that the phenoxyacetamide moiety can establish favorable interactions within the binding sites of such enzymes. nih.gov Therefore, initial screening of this compound against a panel of histone methyltransferases and other epigenetic targets would be a logical starting point.

Cyclopropylmethyl Group: This group is often incorporated into small molecule modulators of opioid receptors. For instance, N-cyclopropylmethyl-nornepenthone derivatives have been studied for their dual activity as kappa opioid receptor (KOR) agonists and mu opioid receptor (MOR) antagonists, showing potential in the treatment of substance use disorder. nih.gov Investigating the interaction of this compound with opioid and other G-protein coupled receptors could uncover novel neurological or analgesic activities.

4-Iodophenoxy Moiety: The presence of a halogen, specifically iodine, on the phenyl ring can facilitate strong halogen bonding interactions with protein targets. It also serves as a site for potential radiolabeling for imaging studies. Furthermore, related structures like 2-aryloxy-N-(pyrimidin-5-yl)acetamide have been identified as inhibitors of SLACK potassium channels, with substitutions on the phenyl ring significantly influencing potency. mdpi.com

A proposed initial screening panel for this compound is outlined in Table 1.

Target ClassSpecific ExamplesRationale for Inclusion
Epigenetic Modulators DOT1L, other histone methyltransferasesPhenoxyacetamide core is a known scaffold for DOT1L inhibitors. nih.gov
Kinases BCR-ABL1, other tyrosine kinasesN-(benzo[d]thiazol-2-yl)acetamide derivatives show activity against BCR-ABL1. mdpi.com
Ion Channels SLACK potassium channelsAryloxyacetamide analogs are known SLACK channel inhibitors. mdpi.com
GPCRs Opioid receptors (KOR, MOR, DOR)The N-cyclopropylmethyl group is a key feature in some opioid receptor modulators. nih.gov

Development of Novel Synthetic Methodologies for Analogs

To explore the structure-activity relationships (SAR) of this compound, robust and flexible synthetic methodologies are required. Current methods for synthesizing phenoxyacetamide derivatives typically involve the coupling of a substituted phenol (B47542) with a haloacetamide, or the amidation of a phenoxyacetic acid derivative. nih.govmdpi.com

Future work should focus on developing synthetic routes that allow for rapid diversification of all three key structural components:

Amide Substituent: Developing methods to easily replace the cyclopropylmethyl group with a wide array of alkyl, cycloalkyl, and aromatic moieties would allow for a thorough investigation of the steric and electronic requirements at this position. This has been a key area of SAR exploration for other acetamide-containing compounds. wustl.edu

Phenoxy Ring Substitution: While the current compound features iodine at the 4-position, novel methods should facilitate the introduction of a diverse set of substituents (e.g., chloro, methyl, cyano, trifluoromethyl) at various positions on the phenyl ring. mdpi.com This would enable fine-tuning of electronic properties and target interactions.

Linker Modification: Exploration of alternatives to the ether linkage, or the introduction of substituents on the acetyl portion of the molecule, could lead to analogs with altered conformational properties and potentially new biological activities.

A modular synthetic approach, perhaps utilizing parallel synthesis or flow chemistry, would be highly advantageous for generating a library of analogs for comprehensive screening.

Integration of Proteomics and Metabolomics in Preclinical Evaluation

To gain a deeper understanding of the mechanism of action and potential off-target effects of this compound, future preclinical studies should integrate proteomics and metabolomics. These 'omics' technologies provide a global snapshot of cellular changes in response to compound treatment, moving beyond single-target validation. japsonline.comcreative-proteomics.com

Proteomics:

Target Identification: Chemical proteomics can be used to identify the direct protein binding partners of the compound within a cellular lysate, potentially uncovering unexpected targets. nih.govnih.gov

Pathway Analysis: By quantifying changes in protein expression levels after treatment, researchers can identify cellular pathways that are modulated by the compound. This provides crucial information on its mechanism of action and can help predict both efficacy and potential toxicity. metwarebio.com For example, an increase in stress-response proteins could indicate cellular toxicity.

Metabolomics:

Biomarker Discovery: Metabolomics analyzes the complete set of small-molecule metabolites and can reveal the biochemical consequences of target engagement. nih.gov Changes in specific metabolites can serve as biomarkers for the compound's activity in vivo. nih.gov

Toxicity Profiling: Alterations in metabolic pathways, such as those related to amino acid, lipid, or carbohydrate metabolism, can provide early indications of toxicity. nih.govdaneshyari.com This metabolic profiling offers a functional readout that is closely related to the physiological state of the system. oup.com

Table 2 outlines how these technologies could be applied in a preclinical setting.

TechnologyApplicationPotential Insights
Chemical Proteomics Affinity-based pulldown with a tagged version of the compound.Identification of direct binding targets and off-targets. nih.gov
Expression Proteomics Quantitative comparison of proteomes from treated vs. untreated cells.Elucidation of affected signaling and metabolic pathways. metwarebio.com
Untargeted Metabolomics Global profiling of metabolites in biofluids (plasma, urine) after in vivo administration.Discovery of efficacy/toxicity biomarkers; understanding of systemic biochemical effects. nih.govnih.gov
Fluxomics Use of isotope-labeled substrates to measure metabolic pathway activity.Detailed mechanistic information on how the compound alters cellular metabolism. nih.gov

Rational Design of Analogs with Enhanced Specificity and Preclinical Pharmacokinetic Profiles

Building on the data from initial screening, SAR studies, and 'omics' profiling, the next step involves the rational design of second-generation analogs. The goal is to improve target specificity, minimize off-target effects, and optimize pharmacokinetic (PK) properties. longdom.orgresearchgate.net

This process involves a continuous cycle of design, synthesis, and testing, guided by computational and structural biology.

Structure-Based Design: If a high-resolution structure of the primary target in complex with the compound is obtained (e.g., via X-ray crystallography), it will reveal the precise binding mode. longdom.org This information is invaluable for designing modifications that enhance binding affinity and selectivity. For example, if the 4-iodo group is situated in a hydrophobic pocket, analogs could be designed to optimize interactions within that pocket.

Pharmacokinetic Optimization: Preclinical PK studies will determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Common liabilities such as poor solubility, rapid metabolism, or low bioavailability can be addressed through targeted chemical modifications. For instance, if oxidative metabolism of the phenyl ring is a major clearance pathway, analogs with blocking groups (e.g., fluorine) at metabolically labile positions could be synthesized. nih.gov

The iterative optimization process is summarized in the table below.

Design GoalStrategyExample Modification
Increase Potency Enhance binding interactions with the primary target.Modify the amide substituent to better fill a hydrophobic pocket identified by structural studies.
Improve Selectivity Reduce binding to known off-targets.Alter substituents on the phenoxy ring to create steric clashes in the binding sites of off-target proteins.
Enhance Solubility Introduce polar functional groups.Replace a non-critical hydrophobic moiety with a polar group like a hydroxyl or a small ether.
Increase Metabolic Stability Block sites of metabolism.Introduce fluorine atoms at positions on the aromatic ring that are susceptible to cytochrome P450 oxidation.

By systematically pursuing these future directions, the therapeutic potential of this compound can be thoroughly evaluated, paving the way for the development of novel and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(cyclopropylmethyl)-2-(4-iodophenoxy)acetamide, and how can reaction progress be monitored?

  • Methodology :

  • Coupling Agents : Use TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation, as it facilitates efficient coupling under mild conditions (0–5°C) .
  • Reaction Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) as the mobile phase ensures real-time tracking of intermediates and final product .
  • Purification : Post-reaction, isolate the compound via sequential washes (10% sodium bicarbonate, water, brine) and drying over anhydrous Na₂SO₄ .

Q. How is the molecular structure of this compound validated, and what key structural features influence its reactivity?

  • Methodology :

  • X-ray Crystallography : Single-crystal X-ray diffraction reveals bond lengths (e.g., shortened C-N bond at 1.322 Å due to amide resonance) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) critical for stability .
  • Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ confirms substituent integration (e.g., cyclopropylmethyl protons at δ 0.5–1.2 ppm) and electronic effects from the 4-iodophenoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) for this compound?

  • Methodology :

  • Dynamic Effects Analysis : Investigate tautomerism or solvent interactions (e.g., DMSO-induced shifts) using variable-temperature NMR .
  • Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals .
  • Computational Validation : Compare experimental NMR with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) to identify discrepancies .

Q. What strategies are effective in elucidating the compound’s role as an intermediate in heterocyclic synthesis?

  • Methodology :

  • Functionalization : React the acetamide’s iodine moiety via Ullmann coupling to introduce aryl/heteroaryl groups .
  • Mechanistic Probes : Use kinetic studies (e.g., time-resolved IR) to monitor cyclization reactions forming oxadiazoles or thiadiazoles .
  • Crystallographic Mapping : Analyze hydrogen-bonded networks (e.g., C–H⋯O contacts) to predict regioselectivity in downstream reactions .

Q. How do steric and electronic properties of the cyclopropylmethyl group impact biological target interactions?

  • Methodology :

  • Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina to assess steric clashes .
  • SAR Studies : Synthesize analogs with bulkier substituents (e.g., tert-butyl) and compare inhibition constants (Kᵢ) .
  • Electrostatic Potential Maps : Generate ESP surfaces (via Gaussian 09) to identify nucleophilic/electrophilic regions influencing binding .

Data Analysis & Validation

Q. What analytical methods ensure purity and reproducibility in large-scale synthesis?

  • Methodology :

  • HPLC-PDA : Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm to quantify impurities (<0.5%) .
  • Elemental Analysis : Validate stoichiometry (C, H, N) within ±0.3% of theoretical values .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 390.02 for C₁₃H₁₅INO₂) .

Q. How can researchers address low yields in iodophenoxy-acetamide coupling reactions?

  • Methodology :

  • Solvent Optimization : Test polar aprotic solvents (DMF, DCM) to enhance solubility of iodinated intermediates .
  • Catalyst Screening : Evaluate Pd(PPh₃)₄ vs. CuI for Ullmann-type couplings to improve efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining >80% yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.